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Compound of Interest

Compound Name: Ethoxypropanol

Cat. No.: B1617513

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
ethoxypropanol, a versatile solvent with applications across various scientific disciplines. This
document focuses on the three main isomers: 1-ethoxy-2-propanol, 2-ethoxy-1-propanol, and
3-ethoxy-1-propanol. The guide presents detailed Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data in clearly structured tables, alongside the
experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the three isomers of
ethoxypropanol. This information is crucial for substance identification, purity assessment,
and structural elucidation in research and development settings.

1-Ethoxy-2-propanol
Structure: CH3CH(OH)CH20CH2CHs

Table 1: NMR Spectroscopic Data for 1-Ethoxy-2-propanol
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1H NMR Chemical Shift Multiplicity Integration Assignment
(ppm)

~1.12 d 3H -CH(OH)CHs

~1.18 t 3H -OCH2CHs

~3.2-3.5 m 3H -CH20CH2CHs

~3.45 q 2H -OCH2CHs

~3.85 m 1H -CH(OH)CHs

~2.5 (broad s) S 1H -OH

13C NMR Chemical Shift Assignment
(ppm)

~15.3 -OCH2CHs

~20.8 -CH(OH)CHs

~66.0 -OCH2CHs

~68.1 -CH(OH)CHs

~75.9 -CH20CH2CHs

Table 2: IR Spectroscopic Data for 1-Ethoxy-2-propanol

Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H Stretch

~2970, 2930, 2870 Strong C-H Stretch (Aliphatic)

1110 Strong C-O Stretch (Ether and

Alcohol)

Table 3: Mass Spectrometry Data for 1-Ethoxy-2-propanol
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miz Relative Intensity Proposed Fragment
45 High [CH3CH=OH]*

59 Medium [CH(OH)CH20CH2]*
31 Medium [CH20H]*

89 Low [M - CHs]*

75 Low [M - C2Hs]*

104 Low [M]* (Molecular lon)

2-Ethoxy-1-propanol

Structure: CH3CH(OCH2CHs)CH20H

Table 4: NMR Spectroscopic Data for 2-Ethoxy-1-propanol
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Chemical Shift Lo . .
1H NMR Multiplicity Integration Assignment
(ppm)
~1.15 d 3H CH(OCH2CHs)C
Hs
~1.19 t 3H -OCH2CHs
~3.4-3.6 m 3H CH(OCH2CHs)C
Hs & -CH20H
~3.55 q 2H -OCH2CHs
~2.0 (broad s) s 1H -OH
Chemical Shift )
13C NMR Assignment
(ppm)
~15.4 -OCHzCH:s
~16.0 CH(OCHz2CHs)C
Hs
~64.5 -OCH2CHs
~67.1 -CH20H
~75.2 CH(OCH2CHs)C
Hs

Table 5: IR Spectroscopic Data for 2-Ethoxy-1-propanol
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Wavenumber (cm~?) Intensity Assignment

~3400 Strong, Broad O-H Stretch

~2970, 2930, 2870 Strong C-H Stretch (Aliphatic)
1100 Strong C-O Stretch (Ether and

Alcohol)

Table 6: Mass Spectrometry Data for 2-Ethoxy-1-propanol

m/z Relative Intensity Proposed Fragment
45 High [CH3CH=OH]*

73 Medium [CH(OCH2CHs3)CHs]*
31 Medium [CH20H]*

59 Low [M - C2HsO]*

104 Low [M]* (Molecular lon)

3-Ethoxy-1-propanol

Structure: CH3CH20CH2CH2CH20H

Table 7: NMR Spectroscopic Data for 3-Ethoxy-1-propanol
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Chemical Shift Lo . .
1H NMR Multiplicity Integration Assignment
(ppm)
~1.20 t 3H -OCH2CHs
~1.80 p 2H OCH2CH2CH20
H
~3.50 q 2H -OCH2CHs
~3.55 t 2H OCH2CH2CH:20
H
~3.70 t 2H -CH2CH20H
~2.5 (broad s) S 1H -OH
Chemical Shift )
13C NMR Assignment
(ppm)
~15.2 -OCH2CHs
~32.0 OCH2CH2CH:20
H
~61.9 -CH2CH20H
~66.6 -OCHz2CHs
~69.6 OCH2CH2CH20
H

Table 8: IR Spectroscopic Data for 3-Ethoxy-1-propanol
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Wavenumber (cm~?) Intensity Assignment

~3380 Strong, Broad O-H Stretch

~2970, 2930, 2870 Strong C-H Stretch (Aliphatic)
1115 Strong C-O Stretch (Ether and

Alcohol)

Table 9: Mass Spectrometry Data for 3-Ethoxy-1-propanol

m/z Relative Intensity Proposed Fragment
31 High [CH20H]*

59 Medium [CH2CH20CH2CHs]*
45 Medium [C2Hs0]*

75 Low [M - C2Hs]*

104 Low [M]* (Molecular lon)

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra are typically recorded on a spectrometer operating at a field strength

of 300 MHz or higher.

o Sample Preparation: A small amount of the ethoxypropanol isomer (typically 5-20 mg for *H
NMR and 20-100 mg for 13C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated
solvent (e.g., chloroform-d, CDCI3) in a standard 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(6 =0.00 ppm).
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Data Acquisition: The prepared sample tube is placed in the NMR probe. For *H NMR, a
standard single-pulse experiment is typically performed. For 13C NMR, a proton-decoupled
experiment is commonly used to simplify the spectrum by removing C-H coupling, resulting
in a single peak for each unique carbon atom.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
the frequency-domain spectrum. Phase and baseline corrections are applied, and the
chemical shifts are referenced to the internal standard. Integration of the *H NMR signals
provides the relative ratio of protons in different chemical environments.

Infrared (IR) Spectroscopy

IR spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation: For a liquid sample like ethoxypropanol, the simplest method is to
place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin
film.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the instrument's sample compartment, and the sample spectrum is
acquired. The instrument software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Data Analysis: The spectrum is analyzed for the presence of characteristic absorption bands
corresponding to specific functional groups. The positions of these bands are reported in
wavenumbers (cm1).

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation.

o Sample Introduction: A dilute solution of the ethoxypropanol isomer in a volatile solvent is
injected into the GC. The components of the sample are separated based on their boiling
points and interactions with the GC column.
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« lonization: As the ethoxypropanol molecules elute from the GC column, they enter the ion
source of the mass spectrometer. Electron ionization (EIl) is a common method, where the
molecules are bombarded with a high-energy electron beam, causing them to lose an
electron and form a positively charged molecular ion ([M]*).

o Fragmentation and Mass Analysis: The high energy of the ionization process causes the
molecular ion to fragment into smaller, charged species. These ions are then accelerated
into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them
based on their mass-to-charge ratio (m/z).

» Detection and Spectrum Generation: A detector records the abundance of each ion at a
specific m/z value, generating a mass spectrum which is a plot of relative intensity versus
m/z.

Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of
ethoxypropanol.
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Workflow for Spectroscopic Analysis of Ethoxypropanol
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A logical workflow for the spectroscopic analysis of ethoxypropanol.

Relationship of Spectroscopic Data to Molecular Structure
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Relationship between spectroscopic data and molecular structure.

 To cite this document: BenchChem. [Spectroscopic Analysis of Ethoxypropanol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1617513#spectroscopic-data-nmr-ir-mass-spec-of-
ethoxypropanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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